2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile
Overview
Description
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound with the molecular formula C10H5BrF3NO. It is commonly used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. This compound is also known as BTFPB and has been studied for its potential applications in the field of medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile is not fully understood. However, it is believed to act as a kinase inhibitor by binding to the ATP-binding site of the kinase enzyme. This leads to the inhibition of kinase activity and subsequent downstream signaling pathways.
Biochemical And Physiological Effects
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile has been shown to exhibit antitumor and anti-inflammatory properties in various in vitro and in vivo studies. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also readily available and relatively easy to synthesize. However, one limitation is that it may not be suitable for certain applications due to its potential toxicity and lack of selectivity.
Future Directions
There are several future directions for the study of 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile. One potential direction is the development of more selective kinase inhibitors using this compound as a building block. Another direction is the study of its potential use as a fluorescent probe for the detection of amyloid fibrils. Additionally, further studies are required to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of medicinal chemistry.
Scientific Research Applications
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been used as a building block for the synthesis of various compounds such as kinase inhibitors, antitumor agents, and anti-inflammatory agents. This compound has also been studied for its potential use as a fluorescent probe for the detection of amyloid fibrils.
properties
IUPAC Name |
2-bromo-5-(3,3,3-trifluoropropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-9-2-1-8(5-7(9)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIOVHYKFPBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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